2-(1-Amino-3-methylcyclobutyl)acetic acid
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Overview
Description
2-(1-Amino-3-methylcyclobutyl)acetic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of acetic acid, featuring a cyclobutyl ring substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-3-methylcyclobutyl)acetic acid typically involves the reaction of cyclobutyl derivatives with appropriate reagents to introduce the amino and acetic acid functionalities. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-3-methylcyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Amino-3-methylcyclobutyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Amino-2-methylcyclobutyl)acetic acid
- 2-(1-Amino-4-methylcyclobutyl)acetic acid
- 2-(1-Amino-3-ethylcyclobutyl)acetic acid
Uniqueness
2-(1-Amino-3-methylcyclobutyl)acetic acid is unique due to the specific positioning of the amino and methyl groups on the cyclobutyl ring. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-(1-amino-3-methylcyclobutyl)acetic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-2-7(8,3-5)4-6(9)10/h5H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
QUQJVCBLFVMZFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(CC(=O)O)N |
Origin of Product |
United States |
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